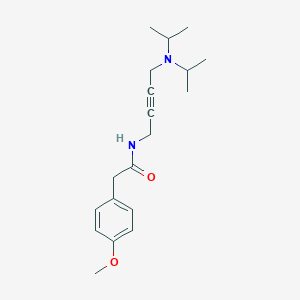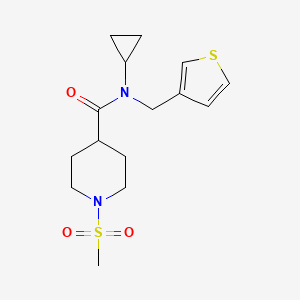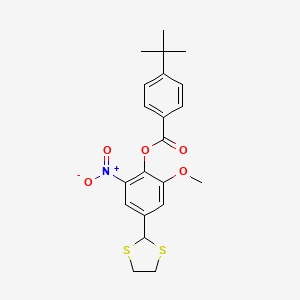![molecular formula C8H17N3O B2357259 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one CAS No. 1501593-74-3](/img/structure/B2357259.png)
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a chemical compound with the molecular formula C8H17N3O It is known for its unique structure, which includes a dimethylaminoethyl group attached to a methylimidazolidinone ring
Mechanism of Action
Target of Action
Similar compounds, such as dimethyltryptamine, are known to act as non-selective agonists at most or all of the serotonin receptors .
Mode of Action
For instance, dimethyltryptamine acts as an agonist at some types of serotonin receptors and an antagonist at others .
Biochemical Pathways
Related compounds are known to affect serotonergic neurons .
Pharmacokinetics
It is known that similar compounds have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one. For instance, the compound is stored at -10 degrees Celsius , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one may change over time . This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well defined . The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one typically involves the reaction of dimethylaminoethylamine with a suitable precursor, such as a methylimidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Dimethyltryptamine: Known for its psychoactive properties.
Bis(2-dimethylaminoethyl) ether: Used in various chemical reactions.
Poly(2-(dimethylamino)ethyl methacrylate): Used in polymer chemistry.
Uniqueness: 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is unique due to its specific structure and the presence of both a dimethylaminoethyl group and a methylimidazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUQVCNWYOKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
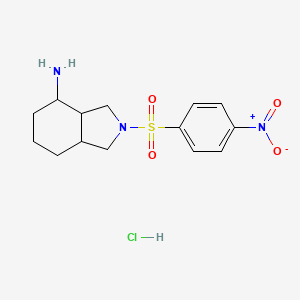


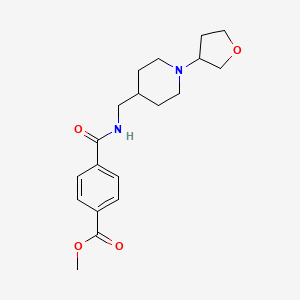

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
